molecular formula C12H13ClN4O4 B5100043 2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline

2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline

Cat. No.: B5100043
M. Wt: 312.71 g/mol
InChI Key: JMDGWNZNEMVRMI-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline is a complex organic compound that features a nitro group, a chloro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Substitution: Formation of various substituted aniline derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O4/c1-8-12(16-21-15-8)20-6-2-5-14-11-4-3-9(17(18)19)7-10(11)13/h3-4,7,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDGWNZNEMVRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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